molecular formula C19H12BrClN2O2S B8757325 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-

Cat. No.: B8757325
M. Wt: 447.7 g/mol
InChI Key: NMNUIEDGRLBELO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the substituents. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromine and Chlorine Substituents: Halogenation reactions using reagents such as bromine and chlorine can be employed to introduce the bromine and chlorine atoms at the desired positions on the pyrrolo[2,3-b]pyridine core.

    Introduction of the Phenylsulfonyl Group: This can be achieved through a sulfonylation reaction using a phenylsulfonyl chloride reagent under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the substituents or the core structure.

    Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in various disease models.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- exerts its effects depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can be identified through biochemical and cellular assays, as well as computational modeling studies.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    3-bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine:

    3-bromo-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound lacks the chlorine substituent, which may influence its chemical stability and biological activity.

Properties

Molecular Formula

C19H12BrClN2O2S

Molecular Weight

447.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromo-4-chloro-5-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C19H12BrClN2O2S/c20-16-12-23(26(24,25)14-9-5-2-6-10-14)19-17(16)18(21)15(11-22-19)13-7-3-1-4-8-13/h1-12H

InChI Key

NMNUIEDGRLBELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=C2Cl)C(=CN3S(=O)(=O)C4=CC=CC=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine (1.30 g, 4.23 mmol) was placed in DMF (10 mL) at 0° C. NaH (0.203 g, 5.07 mmol) was then added, and the reaction was stirred for 20 minutes. Benzenesulfonyl chloride (0.595 mL, 4.65 mmol) was then added, and the reaction was stirred for 30 minutes at 0° C. The reaction was then poured into water and extracted with EtOAc. The combined organic fractions were dried, filtered, concentrated and purified (2:1 D CM: hexanes) to give 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyri dine (1.80 g, 95.1% yield).
Name
3-Bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.203 g
Type
reactant
Reaction Step Two
Quantity
0.595 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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